Cas no 2138151-24-1 (N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide)

N-[3-(Ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide is a specialized organic compound featuring a unique combination of functional groups, including an ethanesulfonyl moiety and a 2,2-dimethylpropanamide backbone. Its structure imparts potential advantages in solubility and reactivity, making it suitable for applications in pharmaceutical intermediates or fine chemical synthesis. The presence of both sulfonyl and hydroxyl groups enhances its versatility in forming derivatives or participating in selective reactions. The tert-butyl-like amide group contributes to steric stability, potentially improving selectivity in synthetic pathways. This compound may serve as a valuable building block for designing molecules with tailored properties in medicinal chemistry or material science applications.
N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide structure
2138151-24-1 structure
Product Name:N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide
CAS No:2138151-24-1
MF:C10H21NO4S
MW:251.343042135239
CID:5806723
PubChem ID:165449741
Update Time:2025-08-04

N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide Chemical and Physical Properties

Names and Identifiers

    • EN300-714729
    • N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide
    • 2138151-24-1
    • Inchi: 1S/C10H21NO4S/c1-5-16(14,15)7-8(12)6-11-9(13)10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)
    • InChI Key: GZJUYPISXVLGSH-UHFFFAOYSA-N
    • SMILES: S(CC)(CC(CNC(C(C)(C)C)=O)O)(=O)=O

Computed Properties

  • Exact Mass: 251.11912932g/mol
  • Monoisotopic Mass: 251.11912932g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 91.8Ų

N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-714729-1.0g
N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide
2138151-24-1
1g
$0.0 2023-06-07

Additional information on N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide

N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide (CAS No. 2138151-24-1): A Comprehensive Overview

N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide (CAS No. 2138151-24-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings associated with this compound.

Chemical Structure and Properties: N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide is a small molecule with a molecular formula of C10H20N2O4S and a molecular weight of 264.33 g/mol. The compound features a central amide group attached to a substituted ethanesulfonyl and hydroxypropyl moiety. The presence of these functional groups imparts specific chemical properties to the molecule, such as solubility in polar solvents and reactivity in various chemical reactions.

Synthesis Methods: The synthesis of N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(ethanesulfonyl)-1-propanol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds via nucleophilic acyl substitution, leading to the formation of the desired amide product. Recent advancements in green chemistry have also explored more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalytic systems to improve yield and reduce by-products.

Biological Activities: Extensive research has been conducted to evaluate the biological activities of N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide. Studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has demonstrated antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. These properties make it a potential candidate for the treatment of inflammatory diseases and conditions associated with oxidative damage.

Pharmacological Applications: The therapeutic potential of N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide has been explored in various preclinical studies. In animal models of inflammatory diseases such as arthritis and colitis, the compound has shown significant efficacy in reducing inflammation and improving disease outcomes. Furthermore, its ability to protect against oxidative stress suggests potential applications in neurodegenerative disorders and cardiovascular diseases.

Clinical Trials: While N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide is still in the early stages of clinical development, several Phase I trials are currently underway to evaluate its safety and pharmacokinetic profile in humans. Preliminary results from these trials have been promising, with no major adverse effects reported at therapeutic doses. Future studies will focus on optimizing dosing regimens and exploring its efficacy in larger patient populations.

Current Research Trends: Ongoing research is aimed at further elucidating the mechanisms of action of N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide. Recent studies have investigated its effects on cellular signaling pathways involved in inflammation and oxidative stress. For instance, it has been shown to modulate the NF-κB pathway, which plays a central role in regulating inflammatory responses. Additionally, efforts are being made to develop novel drug delivery systems to enhance its bioavailability and target specific tissues or organs.

Conclusion: In conclusion, N-[3-(ethanesulfonyl)-2-hydroxypropyl]-2,2-dimethylpropanamide (CAS No. 2138151-24-1) is a promising compound with a unique chemical structure and diverse biological activities. Its anti-inflammatory and antioxidant properties make it a valuable candidate for the development of new therapeutic agents for various diseases. As research continues to advance our understanding of this compound, it holds great potential for future clinical applications.

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